5-Bromo-6-chloronicotinamide
Description
Significance of Pyridine (B92270) and Nicotinamide (B372718) Scaffolds in Chemical Research
The pyridine ring, a nitrogen-containing heterocycle, is a fundamental structural motif found in a vast array of natural products and synthetic compounds. mdpi.comrsc.org Its presence is notable in essential biological molecules like nicotinamide adenine (B156593) dinucleotide (NAD) and vitamins B3 (niacin) and B6 (pyridoxine). mdpi.com The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a recurring molecular framework in a variety of biologically active compounds. rsc.orgresearchgate.net Consequently, pyridine and its derivatives, including nicotinamides (pyridine-3-carboxamides), are extensively utilized in drug discovery and development. nih.gov The structural versatility of the pyridine ring allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's properties. rsc.org
Nicotinamide, also known as niacinamide, is a form of vitamin B3 and an essential nutrient. In chemical research, the nicotinamide scaffold serves as a crucial building block for the synthesis of more complex molecules. Its amide functional group and the pyridine ring's electronic properties make it a versatile starting material for a variety of chemical transformations.
Overview of Halogenation in Heterocyclic Synthesis
Halogenation, the introduction of one or more halogen atoms into a molecule, is a fundamental process in organic synthesis. mt.com In the context of heterocyclic compounds, halogenation plays a pivotal role in creating diverse and complex molecular architectures. mdpi.com Halogen atoms can significantly alter the electronic properties of a heterocyclic ring, influencing its reactivity and biological activity. nih.gov They can act as directing groups in subsequent reactions or serve as leaving groups in nucleophilic substitution reactions. mdpi.com
The introduction of halogens can be achieved through various methods, including electrophilic and nucleophilic halogenation. researchgate.net The choice of halogenating agent and reaction conditions allows for precise control over the position and number of halogen atoms introduced. mdpi.com This control is crucial for the targeted synthesis of specific isomers with desired properties.
Contextualization of 5-Bromo-6-chloronicotinamide within Halogenated Pyridine Systems
This compound is a dihalogenated derivative of nicotinamide. Its structure incorporates both a bromine and a chlorine atom on the pyridine ring, specifically at the 5- and 6-positions, respectively. This substitution pattern makes it a valuable intermediate in organic synthesis. The presence of two different halogen atoms offers the potential for selective reactions, where one halogen can be manipulated while the other remains intact. This differential reactivity is a key feature in the construction of complex molecules. The compound serves as a building block for creating a variety of substituted pyridine derivatives.
Chemical Profile of this compound
| Property | Value |
| CAS Number | 75291-83-7 |
| Molecular Formula | C₆H₄BrClN₂O |
| Molecular Weight | 235.47 g/mol fluorochem.co.uk |
| IUPAC Name | 5-bromo-6-chloropyridine-3-carboxamide fluorochem.co.uk |
| Synonyms | 5-Bromo-6-chloropyridine-3-carboxamide cymitquimica.com |
| Physical State | Solid cymitquimica.com |
| Boiling Point | 325.3±42.0 °C at 760 mmHg chemsrc.com |
| Flash Point | 150.6±27.9 °C chemsrc.com |
| Density | 1.8±0.1 g/cm³ chemsrc.com |
Synthesis and Reactivity
The synthesis of this compound can be achieved through the halogenation of nicotinamide derivatives. A documented method involves the preparation of N-phenylamides of 5-bromo-6-chloronicotinic acid. uark.edu This process typically starts with the corresponding nicotinic acid, which is then converted to its acid chloride. Subsequent reaction with an appropriately substituted aniline (B41778) yields the desired amide. uark.edu In a specific patented example, this compound was prepared by reacting 2-amino-N-(4-(benzyloxy)benzyl)-6-chloronicotinamide with N-bromosuccinimide (NBS) in a solvent mixture of N,N-dimethylformamide and acetonitrile (B52724). google.com
The reactivity of this compound is characterized by the presence of the two halogen atoms and the carboxamide group. The bromine and chlorine atoms can participate in various cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the formation of new carbon-carbon bonds. These reactions are fundamental in building more complex molecular scaffolds. The amide group can also undergo various transformations, including hydrolysis to the corresponding carboxylic acid or reduction to an amine.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-chloropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUSRZRXAFZBIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 6 Chloronicotinamide
Historical Development of Synthetic Routes
Early synthetic work on dihalonicotinic acids and their derivatives laid the groundwork for the preparation of 5-bromo-6-chloronicotinamide. Research conducted in the latter half of the 20th century focused on the synthesis of a wide array of trisubstituted pyridines, including various dihalonicotinic acids and their corresponding amides. dtic.mil These foundational studies were often driven by the desire to understand the impact of substituents on the physicochemical properties and hydrogen bonding capabilities of these molecules. dtic.mil The synthesis of 5-bromo-6-chloronicotinic acid, the precursor to the target amide, was a key step in this early research. dtic.mil
Contemporary Approaches to Synthesis
Modern synthetic methods for this compound primarily involve the amidation of its corresponding carboxylic acid or acid chloride precursor. The synthesis of these precursors often relies on halogenation reactions of nicotinamide (B372718) or related intermediates.
Halogenation of Nicotinamide Precursors
The direct halogenation of nicotinamide or its derivatives is a common strategy to introduce the required bromo and chloro substituents. One documented approach involves the bromination of 2-amino-N-(4-(benzyloxy)benzyl)-6-chloronicotinamide using N-bromosuccinimide (NBS) in a solvent mixture of N,N-dimethylformamide and acetonitrile (B52724) at low temperatures to yield the corresponding 5-bromo derivative. google.com While this example illustrates the bromination of a more complex nicotinamide derivative, the principle of electrophilic aromatic substitution on the pyridine (B92270) ring is central.
Another general approach involves the halogenation of nicotinamide-related compounds. The reaction conditions, including the choice of halogenating agents (e.g., bromine, chlorine), solvent, and temperature, are critical for achieving the desired substitution pattern and minimizing the formation of byproducts.
Multi-step Synthetic Sequences
The synthesis of this compound is often accomplished through a multi-step sequence, starting from a suitable nicotinic acid derivative. A prominent route involves the preparation of 5-bromo-6-chloronicotinic acid, which is then converted to the corresponding acid chloride. uark.edu This acid chloride is subsequently reacted with an amine source to form the final amide product. uark.edu
For instance, a general procedure for the synthesis of N-substituted 5-bromo-6-chloronicotinamides involves heating a chloroform (B151607) solution of the freshly prepared 5-bromo-6-chloronicotinoyl chloride with an excess of the appropriate aniline (B41778). uark.edu Although this method produces N-substituted amides, the underlying principle of converting the carboxylic acid to a more reactive species (the acid chloride) before amidation is a key strategy for synthesizing the parent this compound as well.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, solvent, and the stoichiometry of reagents. For example, in the synthesis of related N-substituted amides, excellent yields, often exceeding 80%, have been reported. uark.edu The purification of the final product can vary depending on its solubility properties. Recrystallization from aqueous ethanol (B145695) is a common method used to obtain the pure amide. uark.edu
The table below summarizes a representative synthesis of N-substituted 5-bromo-6-chloronicotinamides, which provides insight into the reaction conditions and yields that can be expected for the synthesis of the parent compound.
| Precursor | Reagent | Solvent | Product | Yield |
| 5-Bromo-6-chloronicotinoyl chloride | Substituted anilines | Chloroform | N-(Substituted phenyl)-5-bromo-6-chloronicotinamides | >80% uark.edu |
Regioselectivity and Stereoselectivity in Synthesis
The synthesis of this compound requires precise control over the placement of the bromine and chlorine atoms on the pyridine ring, a concept known as regioselectivity. The substitution pattern is largely dictated by the directing effects of the substituents already present on the ring. In the case of nicotinamide, the pyridine nitrogen and the carboxamide group influence the position of incoming electrophiles.
For instance, in the synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones, a highly regioselective lithiation-substitution protocol was employed to introduce various substituents at the C-6 position. nih.gov While this example pertains to a different heterocyclic system, it highlights the importance of regiocontrol in the synthesis of substituted nitrogen heterocycles.
Stereoselectivity is not a factor in the synthesis of this compound itself, as the molecule does not possess any chiral centers.
Large-Scale Preparative Methods and Industrial Considerations
For the industrial production of this compound, the synthetic route must be scalable, cost-effective, and safe. The methods described for laboratory-scale synthesis, particularly those involving the conversion of 5-bromo-6-chloronicotinic acid to its amide, can potentially be adapted for larger-scale production. uark.edu
Industrial syntheses often prioritize the use of readily available and inexpensive starting materials, as well as efficient and high-yielding reaction steps. The optimization of reaction parameters to minimize waste and energy consumption is also a key consideration. The purification of the final product on a large scale would likely involve crystallization or other robust purification techniques to ensure high purity.
Reactivity and Reaction Pathways of 5 Bromo 6 Chloronicotinamide
Nucleophilic Aromatic Substitution Reactions
The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). In 5-Bromo-6-chloronicotinamide, the presence of additional electron-withdrawing groups (bromo, chloro, and carboxamide) further enhances this electrophilicity, making nucleophilic aromatic substitution (SNAr) a prominent reaction pathway.
Substituent Effects on Reactivity
The general order of leaving group ability in SNAr reactions on electron-deficient aromatic rings is often F > Cl > Br > I. However, the specific reaction conditions and the nature of the nucleophile can influence this trend. In the case of this compound, the chlorine atom at the C6 position is generally expected to be more readily displaced by nucleophiles than the bromine atom at the C5 position.
Reaction Kinetics and Mechanisms
Nucleophilic aromatic substitution on this compound is anticipated to proceed via a bimolecular addition-elimination mechanism. This process involves the initial attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, primarily the C6 carbon), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step. In the subsequent, typically faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.
Electrophilic Aromatic Substitution Reactions
In contrast to its high reactivity towards nucleophiles, the pyridine ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). The electronegative nitrogen atom and the three electron-withdrawing substituents (bromo, chloro, and carboxamide) significantly reduce the electron density of the ring, making it a poor nucleophile for attacking electrophiles.
Electrophilic substitution on pyridine itself requires harsh reaction conditions and typically occurs at the C3 position, as attack at the C2, C4, or C6 positions would lead to a highly unstable cationic intermediate with a positive charge on the electronegative nitrogen atom. In this compound, the presence of multiple deactivating groups makes electrophilic substitution even more challenging. If an electrophilic substitution were to occur, it would be expected to take place at the only available position, C2 or C4, but would likely require extremely forcing conditions and may result in low yields.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions offer a versatile platform for further functionalization, with the potential for selective reaction at either the bromo or chloro-substituted positions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. In the case of this compound, the reactivity of the two halogen atoms towards oxidative addition to the palladium(0) catalyst is the key determinant of selectivity. Generally, the C-Br bond is weaker and more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. Therefore, it is expected that Suzuki-Miyaura coupling of this compound with a boronic acid would occur selectively at the C5 position, leaving the chloro group at C6 intact.
Table 1: Predicted Outcome of Suzuki-Miyaura Coupling of this compound
| Boronic Acid | Catalyst | Base | Solvent | Expected Product | Predicted Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-Phenyl-6-chloronicotinamide | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 5-(4-Methoxyphenyl)-6-chloronicotinamide | 90 |
Note: The data in this table is hypothetical and based on the expected chemoselectivity of similar compounds.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura coupling, the chemoselectivity of the Sonogashira coupling of this compound is expected to be governed by the relative reactivity of the C-Br and C-Cl bonds. The reaction is anticipated to proceed preferentially at the more reactive C5-Br position.
Table 2: Predicted Outcome of Sonogashira Coupling of this compound
| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Expected Product | Predicted Yield (%) |
|---|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 5-(Phenylethynyl)-6-chloronicotinamide | 88 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | Toluene | 5-(Trimethylsilylethynyl)-6-chloronicotinamide | 92 |
Note: The data in this table is hypothetical and based on the expected chemoselectivity of similar compounds.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. semanticscholar.orgwikipedia.org In the case of this compound, the presence of two different halogen atoms, bromine and chlorine, on the pyridine ring offers the potential for selective functionalization. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step to the palladium(0) catalyst. uwindsor.ca
This differential reactivity allows for the selective displacement of the bromine atom. By carefully selecting the catalyst, ligand, base, and reaction conditions, an amine can be introduced at the 5-position of the pyridine ring, leaving the chlorine atom at the 6-position intact for subsequent transformations.
Commonly employed catalyst systems for the amination of heteroaryl halides include a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a bulky, electron-rich phosphine (B1218219) ligand. libretexts.orgorganic-chemistry.org Ligands like Xantphos, BINAP, or specialized biaryl phosphines (e.g., tBuBrettPhos) have proven effective in coupling amines with challenging heteroaryl halides, which can sometimes act as catalyst inhibitors. uwindsor.caacs.org The choice of a non-nucleophilic base, typically a strong one like sodium tert-butoxide (NaOt-Bu) or a milder one like cesium carbonate (Cs₂CO₃), is crucial for the deprotonation of the amine and regeneration of the active catalyst. libretexts.org
The reaction proceeds via a well-established catalytic cycle involving:
Oxidative addition of the aryl halide (preferentially the C-Br bond) to a Pd(0) complex.
Formation of a palladium-amido complex upon reaction with the amine in the presence of a base.
Reductive elimination to form the C-N bond and release the aminated product, regenerating the Pd(0) catalyst. wikipedia.orguwindsor.ca
| Amine (R-NH₂) | Palladium Source | Ligand | Base | Solvent | Expected Product |
|---|---|---|---|---|---|
| Aniline (B41778) | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 5-Anilino-6-chloronicotinamide |
| Morpholine | Pd(OAc)₂ | BINAP | NaOt-Bu | Dioxane | 6-Chloro-5-(morpholin-4-yl)nicotinamide |
| n-Butylamine | PdCl₂(dppf) | dppf | K₃PO₄ | Toluene/H₂O | 5-(Butylamino)-6-chloronicotinamide |
Oxidative and Reductive Transformations
The pyridine ring in this compound can undergo both oxidative and reductive transformations, though these typically require specific reagents to overcome the inherent aromatic stability.
Oxidation: The most common oxidative transformation for a pyridine ring is N-oxidation of the ring nitrogen. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide introduces a positive charge on the nitrogen and a negative charge on the oxygen, altering the electronic properties of the ring and its reactivity towards other reagents.
Reduction: The reduction of the pyridine ring is more challenging and generally requires forcing conditions. Catalytic hydrogenation using catalysts like platinum oxide (PtO₂) or rhodium on carbon (Rh/C) under high pressure and temperature can lead to the saturation of the ring, yielding a substituted piperidine. The halogen substituents may also be removed (hydrogenolysis) under these conditions. Milder reducing agents are unlikely to affect the aromatic ring.
| Transformation | Reagent(s) | Product |
|---|---|---|
| N-Oxidation | m-CPBA | This compound N-oxide |
| Ring Hydrogenation | H₂, PtO₂, high pressure | 5-Bromo-6-chloropiperidine-3-carboxamide |
Functional Group Interconversions on the Amide Moiety
The primary amide group of this compound is a versatile functional handle that can be converted into several other important groups.
Hydrolysis: The most direct transformation is the hydrolysis of the amide to a carboxylic acid. This can be achieved under either acidic or basic conditions with heating. For instance, heating with aqueous hydrochloric acid or aqueous sodium hydroxide (B78521) will convert the amide to 5-bromo-6-chloronicotinic acid. semanticscholar.orgacs.org Enzymatic hydrolysis using nicotinamidase, which converts nicotinamide (B372718) to nicotinic acid, also represents a potential biotransformation pathway. researchgate.netymdb.ca
Dehydration: The primary amide can be dehydrated to the corresponding nitrile. Common dehydrating agents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂). This reaction provides access to 5-bromo-6-chloronicotinonitrile, a valuable synthetic intermediate.
Hofmann Rearrangement: The Hofmann rearrangement can convert the primary amide into a primary amine with one fewer carbon atom. This reaction involves treating the amide with bromine or chlorine in the presence of a strong base, like sodium hydroxide. The product of this transformation would be 5-bromo-6-chloro-3-aminopyridine, which is formed via an isocyanate intermediate.
| Reaction | Reagent(s) | Resulting Functional Group | Product Name |
|---|---|---|---|
| Hydrolysis | H₂O, H⁺ or OH⁻, heat | Carboxylic Acid | 5-Bromo-6-chloronicotinic acid |
| Dehydration | POCl₃ or P₂O₅ | Nitrile | 5-Bromo-6-chloronicotinonitrile |
| Hofmann Rearrangement | Br₂, NaOH, H₂O | Amine | 5-Bromo-6-chloro-3-aminopyridine |
Mechanistic Studies of this compound Reactions
While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its key transformations can be understood from well-established principles for similar substrates.
The mechanism of the Buchwald-Hartwig amination of bromo-pyridines has been studied in detail. uwindsor.casemanticscholar.org For substrates with chelating phosphine ligands like BINAP or DPPF, the turnover-limiting step is often the oxidative addition of the aryl bromide to the palladium(0) complex. uwindsor.ca The reaction kinetics can be complex; for instance, with Pd(BINAP)₂, the reaction can be zero-order in aryl halide and amine, indicating that the rate is dictated solely by the dissociation of a ligand from the palladium complex to create a vacant site for the oxidative addition to occur. uwindsor.ca The presence of the pyridine nitrogen can influence the reaction by coordinating to the palladium center, potentially affecting catalyst activity and stability. The higher reactivity of the C-Br bond over the C-Cl bond is a cornerstone of this reaction's selectivity and is attributed to the lower bond energy, which facilitates an easier oxidative addition.
The mechanism of amide hydrolysis depends on the pH of the medium. In acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to eject the amide anion (or its protonated form, ammonia), yielding the carboxylate. acs.org
These established mechanisms provide a robust framework for predicting and understanding the reactivity of this compound in various synthetic contexts.
Derivatization and Functionalization of 5 Bromo 6 Chloronicotinamide
Synthesis of N-Substituted Nicotinamide (B372718) Derivatives
The primary and most extensively documented method for derivatizing 5-Bromo-6-chloronicotinamide involves modification of the amide nitrogen. This is typically achieved through a two-step, one-pot synthesis commencing with the parent compound, 5-bromo-6-chloronicotinic acid.
The general synthetic pathway involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. This activation is commonly performed using reagents such as thionyl chloride or oxalyl chloride. The resulting 5-bromo-6-chloronicotinoyl chloride is highly reactive and is immediately treated in situ with a primary or secondary amine to forge the new N-substituted amide bond.
A notable application of this method is the synthesis of N-phenyl-5-bromo-6-chloronicotinamides. Researchers have successfully synthesized a series of these compounds by reacting the freshly prepared acid chloride with a variety of substituted anilines. uark.edu This approach allows for the introduction of diverse electronic and steric properties onto the N-phenyl ring, with reported yields often exceeding 80%. uark.edu
Table 1: Synthesis of N-(Substituted phenyl)-5-bromo-6-chloronicotinamides
| Substituent on Phenyl Ring | Reagent | Yield (%) | Reference |
| 4-Methyl | 4-Methylaniline | >80 | uark.edu |
| 4-Chloro | 4-Chloroaniline | >80 | uark.edu |
| 4-Methoxy | 4-Methoxyaniline | >80 | uark.edu |
| 3-Nitro | 3-Nitroaniline | >80 | uark.edu |
| Unsubstituted | Aniline (B41778) | >80 | uark.edu |
This strategy has also been extended to include heteroaromatic amines, demonstrating the versatility of the acid chloride intermediate. The derivatization with thiophene-containing amines, for example, has been accomplished to produce novel compounds with potential biological activity.
Modification at the Pyridine (B92270) Ring Halogen Positions
The two halogen atoms on the pyridine ring of this compound serve as critical handles for further functionalization. The electron-deficient nature of the pyridine ring makes both the C5-Br and C6-Cl bonds susceptible to modification, primarily through two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
While direct SNAr on the amide itself is not extensively detailed, the reactivity of the parent acid and related halopyridines suggests that nucleophiles can displace the chloride or bromide. The relative reactivity of the two positions depends on the reaction conditions and the nature of the incoming nucleophile. Interestingly, during the synthesis of the corresponding acid chloride from 5,6-dibromonicotinic acid, a unique displacement of bromide by chloride was observed, highlighting the lability of the halogens under certain conditions. uark.edu
More synthetically powerful are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. wikipedia.org This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. In the context of this compound, the C5-Br bond is generally more reactive than the C6-Cl bond in typical Suzuki couplings, allowing for selective functionalization. By coupling with various aryl or heteroaryl boronic acids, a diverse array of biaryl structures can be synthesized. researchgate.netnih.govnih.gov This regioselective approach enables the introduction of complex molecular scaffolds at the C5 position while leaving the C6-chloro substituent available for subsequent transformations.
Introduction of Diverse Chemical Moieties
The synthetic handles available on this compound allow for the systematic introduction of a wide range of chemical functionalities, profoundly altering the molecule's steric and electronic profile.
At the Amide Nitrogen: As detailed in section 4.1, the amide group is readily acylated with a vast library of primary and secondary amines. This allows for the introduction of:
Aryl and Heteroaryl Groups: Substituted phenyls, thiophenes, and other aromatic systems can be appended. uark.edu
Alkyl Chains: Linear, branched, or cyclic alkyl groups can be introduced to modulate lipophilicity.
At the C5-Bromine Position: This position is a prime site for palladium-catalyzed cross-coupling reactions.
Aryl/Heteroaryl Moieties: Suzuki coupling with boronic acids can introduce diverse aromatic rings. researchgate.netnih.gov
Alkynyl Groups: Sonogashira coupling can be employed to install acetylenic functionalities.
Amines, Alcohols, Thiols: Buchwald-Hartwig amination and related coupling reactions can form C-N, C-O, and C-S bonds.
At the C6-Chlorine Position: While generally less reactive than the C5-Br bond in cross-coupling, the C6-Cl bond can be targeted under more forcing conditions or with specific catalyst systems. It is also a potential site for SNAr reactions.
The combination of these methods provides a modular approach to creating a large library of derivatives from a single, readily accessible starting material.
Table 2: Potential Functionalization Strategies for this compound
| Position | Reaction Type | Moiety Introduced |
| Amide-N | Acylation | Substituted Alkyl, Aryl, Heteroaryl |
| C5-Br | Suzuki Coupling | Aryl, Heteroaryl |
| C5-Br | Sonogashira Coupling | Alkynyl |
| C5-Br | Buchwald-Hartwig | Amines, Alcohols |
| C6-Cl | SNAr / Cross-Coupling | Nucleophiles, Aryl groups |
Structure-Reactivity Relationships in Derivatives
The derivatization of this compound not only creates new molecules but also allows for the systematic study of structure-activity and structure-property relationships.
The electronic properties of substituents introduced on the N-phenyl ring have been shown to influence the physicochemical properties of the resulting amides. Studies using infrared spectroscopy on a series of N-(substituted phenyl)-5-bromo-6-chloronicotinamides revealed trends that could be related to the electronic effects of the benzene (B151609) ring substituents and their influence on hydrogen bonding. uark.edu
Furthermore, modifications to the pyridine ring itself have been linked to significant changes in biological activity. In studies of related nicotinamide derivatives, the nature and position of halogen substituents were found to be critical for antifungal potency. nih.govnih.gov For instance, the presence of specific halogen patterns can dramatically enhance or diminish activity against fungal strains like Candida albicans. nih.govnih.gov This suggests that the electronic landscape of the pyridine ring, modulated by the C5 and C6 substituents, is a key determinant of biological function. The nitrogen atom in the pyridine ring and the carbonyl group of the amide can act as electron donors or acceptors, influencing how the molecule interacts with biological targets. researchgate.net The non-alkylation of the amide nitrogen is often crucial, implying that the amide proton is involved in key hydrogen bonding interactions at an active site. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 5 Bromo 6 Chloronicotinamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Bromo-6-chloronicotinamide, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its structure.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the two aromatic protons on the pyridine (B92270) ring and the two protons of the amide group.
The pyridine ring protons, H-2 and H-4, are anticipated to appear as doublets due to ortho-coupling. The electron-withdrawing effects of the bromine at C-5, the chlorine at C-6, and the carboxamide group at C-3 will significantly influence their chemical shifts, causing them to resonate at lower fields. Based on data from analogous compounds like 6-chloronicotinamide, the proton at H-2 would likely appear at a higher frequency (further downfield) than the proton at H-4 due to the deshielding effect of the adjacent nitrogen atom and the C-6 chlorine.
The amide protons (-CONH₂) are expected to present as two broad singlets, a characteristic feature resulting from their moderate rate of exchange and quadrupolar broadening from the adjacent nitrogen atom. Their chemical shifts can vary depending on the solvent and concentration.
Predicted ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | d | ~2.0 |
| H-4 | 8.3 - 8.5 | d | ~2.0 |
| -NH₂ | 7.5 - 8.0 | br s | - |
| -NH₂ | 7.0 - 7.5 | br s | - |
Note: Predicted values are based on analysis of related nicotinamide (B372718) structures and substituent effects. Actual experimental values may vary.
The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of 165-170 ppm. The pyridine ring carbons will resonate in the aromatic region, with their specific shifts determined by the substituents. The carbon atom C-6, bonded to the electronegative chlorine, and C-3, attached to the carboxamide group, are expected to be significantly deshielded. Conversely, C-5, bonded to bromine, will also be deshielded.
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 168 |
| C-6 | 150 - 153 |
| C-2 | 148 - 151 |
| C-4 | 140 - 143 |
| C-3 | 130 - 133 |
| C-5 | 118 - 121 |
Note: Predicted values are based on analysis of related nicotinamide structures and substituent effects. Actual experimental values may vary.
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the H-2 and H-4 protons, confirming their scalar coupling, albeit likely a weak four-bond coupling in this meta-like arrangement.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate each proton to its directly attached carbon atom. This would definitively link the ¹H signals for H-2 and H-4 to their corresponding ¹³C signals, C-2 and C-4.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is instrumental in establishing the long-range connectivity. Key expected correlations would include:
H-2 correlating to C-3, C-4, and the carbonyl carbon.
H-4 correlating to C-2, C-3, C-5, and C-6.
The amide protons correlating to the carbonyl carbon and C-3.
These 2D NMR experiments, when analyzed together, would provide irrefutable evidence for the structure of this compound.
The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity and physical properties of aromatic compounds. In NMR spectroscopy, Hammett correlations can be used to relate the chemical shifts of protons or carbons to the electronic properties (as defined by the Hammett substituent constant, σ) of substituents on the aromatic ring.
For a series of derivatives of this compound, where the amide nitrogen is substituted with various N-aryl groups bearing different para-substituents, a linear correlation would be expected between the chemical shift of the amide proton (δNH) and the Hammett constant (σp) of the substituent on the N-aryl ring.
A study on N-aryldihalonicotinamides demonstrated that such correlations are indeed observed. It was found that electron-withdrawing groups on the N-aryl ring lead to a downfield shift of the amide proton signal, while electron-donating groups cause an upfield shift. This is because electron-withdrawing groups decrease the electron density on the amide nitrogen, making the attached proton more acidic and more deshielded. The slope of the Hammett plot (the reaction constant, ρ) provides a measure of the sensitivity of the amide proton's chemical shift to the electronic effects of the substituents.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.
The most prominent features would be associated with the amide group. Two distinct bands are expected in the region of 3400-3100 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amide. A strong absorption band due to the C=O stretching vibration (Amide I band) would be observed around 1680-1650 cm⁻¹. The N-H bending vibration (Amide II band) is expected to appear in the region of 1650-1620 cm⁻¹.
The aromatic pyridine ring would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The C-Cl and C-Br stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.
Predicted IR Absorption Bands for this compound:
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Amide N-H | Asymmetric & Symmetric Stretch | 3400 - 3100 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Amide C=O | Stretch (Amide I) | 1680 - 1650 |
| Amide N-H | Bend (Amide II) | 1650 - 1620 |
| Aromatic C=C, C=N | Stretch | 1600 - 1400 |
| C-Cl | Stretch | 800 - 600 |
| C-Br | Stretch | 600 - 500 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (C₆H₄BrClN₂O), the molecular weight is approximately 235.47 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected. Due to the presence of bromine and chlorine isotopes, this peak would appear as a characteristic cluster. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. This would result in a complex isotopic pattern for the molecular ion, with major peaks at m/z values corresponding to the different combinations of these isotopes.
The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for amides is the loss of the amino group (-NH₂) as a radical, leading to a fragment ion. Another characteristic fragmentation would be the cleavage of the C-C bond between the pyridine ring and the carbonyl group, resulting in a pyridyl cation and the loss of the carboxamide group as a radical. Subsequent fragmentation of the pyridine ring could also occur, leading to smaller charged fragments.
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z Value | Possible Fragment Identity |
| [M]⁺ cluster | [C₆H₄⁷⁹Br³⁵ClN₂O]⁺, [C₆H₄⁸¹Br³⁵ClN₂O]⁺, [C₆H₄⁷⁹Br³⁷ClN₂O]⁺, etc. |
| [M - NH₂]⁺ | [C₆H₃BrClNCO]⁺ |
| [C₅H₂BrClN]⁺ | Pyridyl cation after loss of CONH₂ |
| [CONH₂]⁺ | Carboxamide cation |
LC-QTOF-MS for High-Resolution Mass Determination
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful analytical technique for the precise determination of molecular weights of chemical compounds. nih.govzefsci.com This hybrid mass spectrometry approach couples the separation capabilities of liquid chromatography with the high mass accuracy of a QTOF mass analyzer. acs.orgyoutube.com The process involves introducing a sample into the LC system, where individual components are separated. These components then enter the mass spectrometer, are ionized (commonly via electrospray ionization or ESI), and the mass-to-charge ratio of the resulting ions is measured with high resolution by the TOF analyzer. drugtargetreview.comnih.gov
For a compound like this compound, LC-QTOF-MS would provide a highly accurate mass measurement, which is crucial for confirming its elemental composition. acs.org The high resolving power of QTOF-MS allows for the differentiation of compounds with very similar nominal masses, thereby providing a high degree of confidence in the molecular formula assignment. ual.es This technique is particularly valuable for the analysis of small molecules in complex mixtures. chromatographyonline.com
X-ray Crystallography for Solid-State Structure Determination
Unit Cell Parameters and Space Group Symmetry
The foundational data obtained from an X-ray diffraction experiment includes the unit cell parameters and the space group symmetry. The unit cell is the basic repeating block of the crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). teacherinabox.org.aucam.ac.uk These parameters dictate the size and shape of the repeating unit.
The space group provides a complete description of the symmetry elements present within the crystal, including rotations, reflections, and translations. wikipedia.orgiastate.edu There are 230 possible space groups, and the determination of the correct one is a critical step in solving a crystal structure. cam.ac.uk This information reveals the inherent symmetry of the molecule and its arrangement within the crystal.
Interactive Data Table: Illustrative Unit Cell Parameters for a Hypothetical Crystal
| Parameter | Value |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | Value |
| β (°) | Value |
| γ (°) | Value |
| Space Group | Symbol |
| Crystal System | System |
Intermolecular Interactions and Hydrogen Bonding Networks
Beyond the structure of a single molecule, X-ray crystallography provides invaluable insights into how molecules pack together in the solid state. This is governed by a variety of intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonds. rsc.orgacs.orgnih.gov Understanding these interactions is crucial for explaining the physical properties of a crystal, such as its melting point and solubility. acs.orgsemanticscholar.org
Hydrogen bonds, in particular, play a significant role in determining the crystal structures of molecules containing hydrogen bond donors (like the amide N-H in this compound) and acceptors (the amide C=O and the pyridine nitrogen). researchgate.netnih.govacs.org X-ray diffraction can precisely map the geometry of these hydrogen bonds, revealing the formation of intricate one-, two-, or three-dimensional networks that hold the crystal lattice together. mdpi.com The analysis of these networks is fundamental to the field of crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties.
Computational Chemistry and Theoretical Investigations of 5 Bromo 6 Chloronicotinamide
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely used to calculate properties such as optimized molecular geometry, electronic energies, and vibrational frequencies.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-Bromo-6-chloronicotinamide, this would involve determining the precise bond lengths, bond angles, and dihedral angles. A conformational analysis would further explore different spatial arrangements (conformers) arising from rotation around single bonds, such as the bond connecting the carboxamide group to the pyridine (B92270) ring, to identify the global energy minimum structure. However, specific optimized coordinates and conformational analysis data for this compound are not documented in the searched scientific literature.
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Electrostatic Potential (MEP) Maps)
The electronic structure of a molecule governs its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with other reagents. For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the amide group and the nitrogen of the pyridine ring, with positive potential near the amide hydrogens. However, specific calculated values for the HOMO-LUMO gap and detailed MEP map analyses for this compound have not been reported.
Vibrational Frequency Analysis and Spectroscopic Correlations
Computational vibrational frequency analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, scientists can assign experimental spectral peaks to specific molecular motions. This serves as a powerful method for structural confirmation. A theoretical vibrational analysis for this compound would provide a predicted spectrum that could be correlated with experimental data, but such a computational study is not available in the reviewed literature.
Quantum Chemical Descriptors and Reactivity Prediction
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. Descriptors such as electronegativity, chemical hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies. These parameters provide a quantitative basis for predicting the chemical behavior and reactivity of a molecule. While the methodology for calculating these descriptors is well-established, their specific values for this compound have not been published.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a key tool for elucidating reaction mechanisms by mapping the energy profile of a reaction pathway, including transition states and intermediates. This allows for a deeper understanding of how a reaction proceeds and can aid in the design of new synthetic routes. Potential reactions involving this compound, such as nucleophilic substitution at the pyridine ring, could be modeled to understand the energetic barriers and feasibility. At present, no such computational studies on the reaction mechanisms of this compound are available in the scientific literature.
Synthetic Utility and Non Biological Applications of 5 Bromo 6 Chloronicotinamide
Role as a Key Intermediate in Organic Synthesis
The strategic placement of two different halogen atoms and an amide functional group makes 5-Bromo-6-chloronicotinamide a valuable intermediate for synthetic chemists. These groups can be selectively targeted in various reactions to build intricate molecular architectures.
The compound serves as a foundational scaffold for the synthesis of elaborate heterocyclic structures. The pyridine (B92270) core, substituted with reactive halogens, allows for participation in cross-coupling reactions, nucleophilic substitutions, and other transformations to fuse or append other ring systems.
Research has shown that related nicotinic acid derivatives are used in the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives. While direct synthesis from this compound is not detailed, the creation of analogous structures highlights the utility of the bromochloro-substituted pyridine core in generating complex, multi-ring molecules of interest in various fields of chemical research.
As a "building block," this compound provides a pre-functionalized pyridine ring that can be further elaborated. bldpharm.comcymitquimica.com The bromine and chlorine atoms have differential reactivity, which can be exploited for sequential, site-selective modifications. This allows chemists to introduce a variety of functional groups onto the pyridine ring, leading to a diverse library of poly-substituted derivatives. For example, the halogen atoms can be replaced with carbon, nitrogen, or oxygen-based nucleophiles or used in metal-catalyzed coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This versatility is crucial for creating novel compounds with tailored chemical properties.
Potential Applications in Materials Science
While the direct application of this compound in materials science is not extensively documented, the broader class of nicotinamides and their derivatives are recognized for their potential in creating novel functional materials.
Currently, there is limited specific information in the reviewed literature regarding the incorporation of this compound into polymer architectures. However, its reactive halogen and amide groups could theoretically serve as handles for polymerization reactions or for grafting onto existing polymer backbones, suggesting a potential area for future research.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comnih.gov Nicotinic acid and its derivatives are known to act as ligands in the formation of MOFs. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate or amide group can coordinate with metal centers to form stable, extended networks.
Although research has not specifically reported the use of this compound as a primary ligand in MOF synthesis, its corresponding carboxylic acid, 5-Bromo-6-chloronicotinic acid, is a plausible candidate for such applications. wanhongrunpharm.comambeed.comchemicalbook.com The amide group of this compound could potentially be hydrolyzed to the carboxylic acid for this purpose, or it could participate directly in MOF formation under certain conditions. The presence of halogen atoms on the organic linker could also influence the resulting MOF's properties, such as pore size, surface chemistry, and functionality, making nicotinamide derivatives an area of interest for creating specialized MOFs for applications like gas storage or catalysis. acs.org
Use in Agrochemical Research (excluding biological efficacy studies)
The pyridine ring is a common structural motif in many agrochemicals. nbinno.com Consequently, functionalized pyridines like this compound are valuable starting materials in the synthesis of new potential crop protection agents. Research in this area focuses on the chemical modifications of the core structure to generate novel molecules for screening.
For instance, the synthesis of various nicotinamide derivatives for agrochemical research often starts from halogenated precursors. The 5-bromo-6-chloro substitution pattern provides specific reactive sites that chemists can use to build more complex target molecules. The development of synthetic routes to these derivatives is a key aspect of agrochemical research, independent of the final compounds' biological performance. wanhongrunpharm.com
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
Currently, detailed studies on the optimized synthesis of 5-Bromo-6-chloronicotinamide are scarce. A potential route could involve the conversion of 5-Bromo-6-chloronicotinic acid to its corresponding acid chloride using a reagent like thionyl chloride, followed by amidation. uark.eduuark.edu However, the efficiency and environmental impact of such a method have not been systematically evaluated.
Future research should focus on the development of greener and more efficient synthetic protocols. This could involve:
Catalytic Amidation: Exploring direct amidation of 5-Bromo-6-chloronicotinic acid using novel catalysts to avoid the use of harsh chlorinating agents. This would reduce waste and improve atom economy.
Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability.
Alternative Starting Materials: Investigating alternative and more readily available precursors for the synthesis of the substituted pyridine (B92270) ring.
A comparative analysis of different potential synthetic routes is presented in Table 1.
| Synthetic Approach | Potential Reagents | Potential Advantages | Research Focus |
| Conventional Synthesis | Thionyl chloride, Ammonia | Established methodology | Optimization, Yield improvement |
| Catalytic Amidation | Boronic acid catalysts, Coupling agents | Milder conditions, Reduced waste | Catalyst screening, Reaction kinetics |
| Flow Chemistry | Immobilized reagents/catalysts | High throughput, Enhanced safety | Reactor design, Process optimization |
Exploration of Novel Reactivity Patterns
The reactivity of the this compound scaffold is largely unexplored. The presence of two different halogen atoms (bromine and chlorine) at positions 5 and 6, along with the nicotinamide (B372718) moiety, suggests a rich and varied reactivity profile.
Future investigations could delve into:
Cross-Coupling Reactions: The bromo and chloro substituents are potential handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. mdpi.com This would allow for the introduction of a wide range of functional groups, leading to the synthesis of novel derivatives with potentially interesting biological or material properties.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, further accentuated by the halogen atoms, makes it susceptible to nucleophilic aromatic substitution. Studying the regioselectivity of such reactions would be crucial. The general reactivity of halopyridines suggests that the 4-position is more reactive than the 2-position towards nucleophilic attack. uoanbar.edu.iq
Metal-Halogen Exchange: The bromo group could undergo metal-halogen exchange, creating a nucleophilic center on the pyridine ring, which can then be reacted with various electrophiles. nih.gov
Advanced Spectroscopic Techniques for Dynamic Studies
While basic characterization data for this compound is available, advanced spectroscopic studies to understand its dynamic behavior and intermolecular interactions are lacking. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been used to characterize related compounds. chemicalbook.comchemicalbook.com
Future research could employ:
Solid-State NMR: To probe the structure and dynamics of the compound in the solid state, providing insights into its crystal packing and polymorphism.
2D NMR Techniques: Advanced 2D NMR experiments (COSY, HSQC, HMBC) would be invaluable for unambiguous assignment of proton and carbon signals and for studying through-bond and through-space correlations.
Time-Resolved Spectroscopy: To investigate the excited-state dynamics of the molecule, which could be relevant for potential applications in photochemistry or materials science.
Deeper Theoretical Insights into Structure-Reactivity Relationships
Computational chemistry offers powerful tools to complement experimental studies and provide a deeper understanding of the structure-reactivity relationships of this compound. Density Functional Theory (DFT) calculations have been successfully applied to study the electronic properties and reactivity of other halogenated organic molecules. mdpi.commdpi.comnih.gov
Future theoretical investigations should focus on:
Molecular Electrostatic Potential (MEP) Mapping: To identify the electron-rich and electron-deficient regions of the molecule, thereby predicting its reactivity towards electrophiles and nucleophiles.
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand its electronic transitions and charge transfer properties.
Reaction Mechanism Modeling: Simulating potential reaction pathways to elucidate reaction mechanisms and predict the regioselectivity of different transformations.
A summary of potential computational approaches and their expected outcomes is provided in Table 2.
| Theoretical Method | Calculated Properties | Insights Gained |
| DFT | Optimized geometry, Vibrational frequencies | Structural parameters, Spectroscopic signatures |
| MEP | Electrostatic potential surface | Prediction of reactive sites |
| FMO | HOMO-LUMO energy gap | Electronic transitions, Reactivity indices |
| QTAIM | Bond critical points, Electron density | Nature of chemical bonds and interactions |
Design of New Materials based on the this compound Scaffold
The rigid, functionalized pyridine core of this compound makes it an attractive building block for the design of new materials. While there is no current research in this area for this specific compound, related pyridine dicarboxylic acids have been used to synthesize polyesters and polyamides. researchgate.netnih.govwur.nl
Future research could explore:
Polymer Synthesis: Using the amide functionality and the halogen atoms as points for polymerization to create novel polyamides or other polymers with tailored properties.
Metal-Organic Frameworks (MOFs): The nicotinamide moiety could act as a ligand for the construction of MOFs with potential applications in gas storage, separation, or catalysis.
Liquid Crystals: The anisotropic shape of the molecule could be exploited in the design of new liquid crystalline materials.
The exploration of these avenues would not only expand our fundamental understanding of this compound but also pave the way for its potential application in diverse fields, from medicinal chemistry to materials science.
Q & A
Basic Research Question
- Storage : Keep at –20°C in airtight, light-protected containers to prevent hydrolysis or halogen loss.
- Solubility : Prepare fresh solutions in anhydrous DMSO or DMF; avoid aqueous buffers unless stabilized (e.g., 0.1% BSA).
- Stability monitoring : Track decomposition via HPLC at regular intervals .
What strategies can be employed to investigate the regioselectivity of bromination and chlorination in nicotinamide derivatives like this compound?
Advanced Research Question
- Computational modeling : Use density functional theory (DFT) to calculate halogenation energy barriers at positions 5 vs. 6.
- Isotopic labeling : Introduce ¹⁸O or deuterium to trace reaction pathways.
- Competition experiments : Compare yields under varying reagent ratios (e.g., Br₂ vs. Cl₂).
- Crystal structure analysis : Resolve intermediates to identify steric/electronic directing effects .
How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?
Advanced Research Question
The electron-withdrawing halogens enhance electrophilicity at the pyridine ring, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance at position 6 may limit accessibility for bulky catalysts (e.g., Pd(PPh₃)₄). Strategies:
- Catalyst screening : Test Pd/Xantphos systems for improved steric tolerance.
- Temperature modulation : Higher temps (80–100°C) may overcome kinetic barriers.
- Theoretical studies : Use molecular docking to predict transition-state geometries .
What are the methodological considerations for using this compound in high-throughput screening (HTS) platforms?
Advanced Research Question
- Solvent compatibility : Ensure DMSO stocks are compatible with automation (e.g., no precipitation in aqueous buffers).
- Signal-to-noise ratio : Optimize substrate concentration to minimize background (e.g., autofluorescence).
- Z’-factor validation : Confirm assay robustness () using positive/negative controls.
- Data analysis : Apply machine learning algorithms to distinguish true hits from artifacts .
Notes
- References : Avoid commercial suppliers; prioritize peer-reviewed methods and biochemical catalogs.
- Data Contradictions : Always cross-validate findings with orthogonal techniques and replicate under independent conditions .
- Experimental Design : Align with frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
